molecular formula C8H7ClN4OS B14520783 3-Chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)pyrazine-2-carboxamide CAS No. 63012-89-5

3-Chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)pyrazine-2-carboxamide

Cat. No.: B14520783
CAS No.: 63012-89-5
M. Wt: 242.69 g/mol
InChI Key: JIZKNJQBIYIWQL-UHFFFAOYSA-N
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Description

3-Chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)pyrazine-2-carboxamide is a heterocyclic compound that contains both thiazole and pyrazine rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)pyrazine-2-carboxamide typically involves the reaction of 3-chloropyrazine-2-carboxylic acid with 2-aminothiazole under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)pyrazine-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)pyrazine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, making it effective as an antimicrobial or anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)pyrazine-2-carboxamide is unique due to its combination of thiazole and pyrazine rings, which imparts distinct chemical and biological properties. This combination allows it to interact with a broader range of molecular targets compared to compounds with only one of these rings .

Properties

CAS No.

63012-89-5

Molecular Formula

C8H7ClN4OS

Molecular Weight

242.69 g/mol

IUPAC Name

3-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)pyrazine-2-carboxamide

InChI

InChI=1S/C8H7ClN4OS/c9-6-5(10-1-2-11-6)7(14)13-8-12-3-4-15-8/h1-2H,3-4H2,(H,12,13,14)

InChI Key

JIZKNJQBIYIWQL-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=N1)NC(=O)C2=NC=CN=C2Cl

Origin of Product

United States

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